N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide
Description
N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide is a chemical compound with the molecular formula C4H3Cl2F2NO It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Properties
CAS No. |
62634-41-7 |
|---|---|
Molecular Formula |
C4H3Cl2F2NO |
Molecular Weight |
189.97 g/mol |
IUPAC Name |
N-(2,2-dichloroethylidene)-2,2-difluoroacetamide |
InChI |
InChI=1S/C4H3Cl2F2NO/c5-2(6)1-9-4(10)3(7)8/h1-3H |
InChI Key |
OUTNPALPOHIPMP-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)C(F)F)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide typically involves the reaction of 2,2-difluoroacetamide with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The industrial methods focus on scalability and cost-effectiveness while maintaining stringent safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-2,2-Dichloroethylidene]carbonohydrazonic diamide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
N-[(1E)-2,2-Dichloroethylidene]-2,2-difluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
